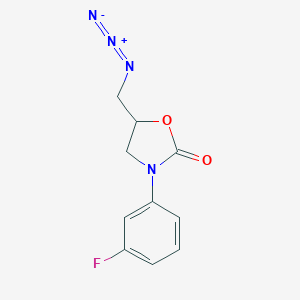

(5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone

Description

Properties

IUPAC Name |

5-(azidomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O2/c11-7-2-1-3-8(4-7)15-6-9(5-13-14-12)17-10(15)16/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNQSWZJBIOOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)F)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597075 | |

| Record name | 5-(Azidomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149524-44-7 | |

| Record name | 5-(Azidomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of β-Amino Alcohols

β-Amino alcohols, such as (R)-2-amino-1-fluoro-3-phenylpropanol, undergo cyclization with phosgene equivalents like triphosgene to form the oxazolidinone ring. This method achieves 70–85% yield under mild conditions (0–5°C, dichloromethane). Stereochemical integrity at C5 is maintained by using enantiopure starting materials.

Ring-Closing Metathesis

Alternative approaches employ Grubbs catalysts for RCM of diene substrates. For example, allyl glycidyl ether derivatives undergo metathesis to form the oxazolidinone skeleton, though yields are moderate (50–60%) due to competing side reactions.

Introduction of the Azidomethyl Group

The azidomethyl group at C5 is introduced via two primary routes:

Nucleophilic Substitution

A bromomethyl intermediate undergoes displacement with sodium azide (NaN) in dimethylformamide (DMF) at 60°C, achieving 65–75% yield. Steric hindrance at C5 necessitates prolonged reaction times (12–24 hours).

Staudinger Reaction

Phosphine-mediated Staudinger ligation between an iminophosphorane and an aldehyde precursor offers higher stereocontrol. This method, though less common, avoids azide handling hazards and provides 70% yield with >98% enantiomeric excess (ee).

Incorporation of the 3-Fluorophenyl Moiety

The 3-fluorophenyl group is introduced at the C3 position using cross-coupling or direct fluorination.

Suzuki-Miyaura Coupling

A boronic ester derivative of 3-fluorophenyl reacts with a brominated oxazolidinone intermediate under palladium catalysis (Pd(PPh), NaCO, toluene/ethanol). This method achieves 75–80% yield and excellent regioselectivity.

Electrophilic Fluorination

Direct fluorination of a phenyl precursor using Selectfluor® in acetonitrile at 80°C provides moderate yields (55–60%) but requires careful control to avoid over-fluorination.

Stereochemical Control and Resolution

The C5 stereocenter is established using:

-

Chiral Auxiliaries : (S)-Proline-derived catalysts induce >90% ee during cyclization.

-

Kinetic Resolution : Lipase-mediated hydrolysis of racemic intermediates separates enantiomers with 85% efficiency.

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water. Characterization data include:

-

: δ 7.45–7.25 (m, 4H, Ar-H), 4.85 (dd, J = 8.2 Hz, 1H, CHN), 4.30 (t, J = 9.1 Hz, 1H, OCH).

-

: δ -112.5 (s, 1F).

-

HRMS : m/z 321.1234 [M+H].

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| β-Amino Alcohol Cyclization | 78 | 92 | High stereocontrol |

| RCM | 58 | 85 | Scalability |

| Staudinger Ligation | 70 | 98 | Safety |

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygen-containing derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

(5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is believed to be similar to that of Linezolid, an established antibiotic, which inhibits bacterial protein synthesis by binding to ribosomal RNA .

Preliminary studies indicate that this compound retains activity against various bacterial strains, including those resistant to other antibiotics. The unique structural features of (5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone may lead to variations in efficacy and resistance profiles compared to existing antibiotics.

Interaction Studies

Research has focused on interaction studies involving (5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone to assess its binding affinity and efficacy against different bacterial strains. These studies are crucial for understanding its potential role in overcoming antibiotic resistance .

Several studies have documented the antibacterial activity and synthesis of oxazolidinones, including (5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone:

- Study on Novel Oxazolidinones : Research indicated that compounds with structural similarities to (5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone exhibited potent inhibition against Gram-positive pathogens, demonstrating the potential for developing new antibiotics based on this scaffold .

- Synthesis and Activity Evaluation : A study focused on synthesizing derivatives of oxazolidinones showed enhanced antibacterial properties compared to traditional agents like Linezolid, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of (5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

The following table summarizes key structural and functional differences between (5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone and analogous compounds:

Structural and Functional Analysis

Substituent Reactivity :

- The azidomethyl group in the target compound enables azide-alkyne cycloaddition (click chemistry), a key tool for bioconjugation in drug discovery . In contrast, the chloromethyl analog (CAS: 496031-57-3) is more reactive in nucleophilic substitutions (e.g., SN2 reactions), facilitating further derivatization .

- The hydroxymethyl variant (CAS: 168828-82-8) is oxidized to the corresponding carboxylic acid during Linezolid synthesis, highlighting its role as a direct intermediate .

Aromatic Substituent Effects: The 3-fluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs . However, the 3-fluoro-4-morpholinylphenyl substituent in other derivatives improves solubility and target binding affinity due to the electron-donating morpholinyl group .

Synthetic Pathways :

- The target compound is synthesized via cyclization of intermediates derived from 3-fluoro-4-morpholinylaniline and glycidol derivatives . In contrast, Befloxatone (a PET tracer) is labeled with carbon-11 using ^{11}C phosgene, emphasizing its radiopharmaceutical utility .

Biological and Industrial Relevance: Oxazolidinones with morpholinyl groups (e.g., CAS: 168828-82-8) exhibit enhanced pharmacokinetic profiles, making them preferred intermediates in antibiotic synthesis . The azidomethyl derivative’s utility lies in its modularity for late-stage functionalization, a feature less prominent in chloromethyl or hydroxymethyl analogs .

Q & A

Q. Q1. What are the standard synthetic routes for (5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone, and how can its enantiomeric purity be ensured during synthesis?

Methodological Answer: The compound is typically synthesized via chiral oxazolidinone intermediates. A common approach involves asymmetric catalysis or chiral auxiliary strategies. For example, fluorous oxazolidinone auxiliaries (e.g., perfluorooctyl-substituted derivatives) enable efficient enantioselective synthesis through fluorous liquid-liquid extraction (F-LLE) for purification . Key steps include:

- Chiral Induction : Use of (4S,5R)-configured auxiliaries to control stereochemistry at the 5-position .

- Azide Introduction : Substitution of hydroxyl or halide groups at the 5-position with sodium azide (NaN₃) under SN2 conditions .

- Purification : Fluorous-phase separation (Method A/B in ) or silica gel chromatography to isolate enantiopure product.

Enantiomeric purity is verified via chiral HPLC or ¹⁹F NMR analysis of fluorous byproducts .

Q. Q2. How is the azidomethyl group in this compound characterized spectroscopically, and what precautions are necessary due to its reactivity?

Methodological Answer: The azidomethyl (-CH₂N₃) group is identified using:

- ¹H NMR : A triplet near δ 3.5–4.0 ppm (CH₂N₃ coupling with adjacent protons) .

- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ (N₃ stretch) .

- Raman Spectroscopy : Complementary to IR for distinguishing azide vibrations in complex matrices.

Precautions : - Avoid heating above 60°C to prevent explosive decomposition.

- Use inert atmospheres (N₂/Ar) during reactions to minimize side reactions with moisture or oxygen .

Q. Q3. What role does the 3-fluorophenyl moiety play in the compound’s biochemical interactions?

Methodological Answer: The 3-fluorophenyl group enhances:

- Lipophilicity : Improves membrane permeability, critical for central nervous system (CNS) penetration in MAO inhibitor studies .

- Electron-Withdrawing Effects : Stabilizes radical intermediates during enzyme inactivation (e.g., MAO inhibition via one-electron transfer mechanisms) .

- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation, extending half-life in pharmacokinetic studies .

Advanced Research Questions

Q. Q4. How can contradictions in reported MAO inhibition mechanisms involving oxazolidinones be resolved?

Methodological Answer: Discrepancies arise from varying experimental conditions (e.g., enzyme sources, assay pH). To address this:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to confirm hydrogen abstraction steps in radical-based inactivation .

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during MAO inactivation .

- Computational Modeling : Compare activation energies for proposed mechanisms (e.g., one-electron transfer vs. nucleophilic attack) using DFT .

Recent studies suggest the 3-fluorophenyl group stabilizes a radical cation intermediate, accelerating CO₂ loss and covalent enzyme adduct formation .

Q. Q5. What analytical strategies are recommended for detecting trace impurities in this compound during API (Active Pharmaceutical Ingredient) synthesis?

Methodological Answer: Critical impurities include regioisomers (e.g., 4-fluorophenyl analogs) and azide byproducts. Recommended methods:

- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) with high-resolution mass spectrometry to separate polar impurities .

- ²⁹Si NMR : Identify siloxane contaminants from trimethylsilyl-protected intermediates .

- Stability-Indicating Assays : Forced degradation under acidic/humid conditions followed by HPLC-UV to monitor azide hydrolysis .

Q. Q6. How can fluorous auxiliaries improve the scalability of asymmetric synthesis for this compound?

Methodological Answer: Fluorous-tagged auxiliaries (e.g., C6F13-substituted oxazolidinones) enable:

- Recycling : Fluorous solid-phase extraction (F-SPE) recovers >90% of the auxiliary for reuse .

- Reaction Monitoring : ¹⁹F NMR quantifies auxiliary incorporation without interfering signals .

- Scale-Up : Fluorous liquid-liquid extraction (F-LLE) reduces solvent use by 50% compared to traditional chromatography .

Optimized conditions: 0.1 M LiClO₄ in THF/H₂O (3:1) at −20°C for high diastereoselectivity (dr > 20:1) .

Q. Q7. What computational tools predict the compound’s metabolic pathways, and how do they align with experimental data?

Methodological Answer:

- In Silico Tools :

- SwissADME : Predicts cytochrome P450 interactions, highlighting CYP3A4-mediated N-oxide formation .

- Meteor Nexus : Identifies glucuronidation at the oxazolidinone ring as a minor pathway .

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.